molecular formula C7H14 B3028838 5-Methyl-1-hexene CAS No. 3524-73-0

5-Methyl-1-hexene

Cat. No. B3028838
CAS RN: 3524-73-0
M. Wt: 98.19 g/mol
InChI Key: JIUFYGIESXPUPL-UHFFFAOYSA-N
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Description

5-Methyl-1-hexene is a hydrocarbon compound that is part of the alkene family, characterized by the presence of a double bond within its carbon chain. This compound is a structural isomer of hexene, where a methyl group is attached to the fifth carbon of the hexene chain. The presence of the double bond and the methyl substituent influences the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of compounds related to 5-methyl-1-hexene can be achieved through various catalytic processes. For instance, the gold(I) catalyzed rearrangement of 5-en-2-yn-1-yl acetates leads to the formation of functionalized acetoxy bicyclo[3.1.0]hexenes, which can be further transformed into cycloalkenones . Additionally, the copolymerization of ethylene and 5-hexen-1-ol using a zirconium-based catalyst results in the incorporation of 5-hexen-1-ol units into the polymer chain, which is related to the structure of 5-methyl-1-hexene .

Molecular Structure Analysis

The molecular structure of 5-methyl-1-hexene is influenced by the presence of the methyl group and the double bond. The double bond introduces geometric isomerism, where the spatial arrangement of substituents can lead to different isomers. The molecular structure can be further analyzed through NMR spectroscopy, as demonstrated in the study of poly1-hexene and its copolymers, where the unsaturated structure and tacticity were investigated .

Chemical Reactions Analysis

5-Methyl-1-hexene can undergo various chemical reactions typical of alkenes. For example, the thermal rearrangement of vinylallenes, such as 5-methyl-1,2,4-hexatriene, can lead to isomerization and the formation of different hexatriene isomers . The reductive demercuration of hex-5-enyl-1-mercuric bromide, a related compound, involves free-radical intermediates and can result in the formation of 1-hexene and methylcyclopentane . These reactions highlight the reactivity of the double bond and the potential for structural rearrangements.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methyl-1-hexene are influenced by its molecular structure. The presence of the double bond affects the boiling point, density, and solubility of the compound. The chemical reactivity is characterized by the alkene's ability to participate in addition reactions, polymerization, and isomerization processes. The copolymerization behavior of 5-hexen-1-ol, as well as the isomerization of related enynes to bicyclo[3.1.0]hexenes, provides insight into the reactivity and potential applications of 5-methyl-1-hexene derivatives .

Scientific Research Applications

1. Catalytic Isomerization

Research has investigated the isomerization of 1-hexene, including derivatives such as 5-methyl-1-hexene, using catalysts like H-ZSM-5 zeolite. The focus was on the effects of catalysts on product selectivity, observing products formed through processes like double bond shift, cis-trans isomerization, and skeletal rearrangement (Abbot, Corma, & Wojciechowski, 1985).

2. Thermal Rearrangements

Theoretical studies using density functional theory and high-level ab initio methods have been conducted on thermal rearrangements of compounds including 1-hexen-5-yne, closely related to 5-methyl-1-hexene. These studies focus on understanding pyrolysis processes and reaction kinetics (Bozkaya & Özkan, 2012).

3. Polymerization Studies

5-Methyl-1-hexene-related compounds are used in polymerization research. For instance, the study of 1-hexene homopolymerization and copolymerization using metallocene catalysts has implications for understanding the incorporation of functional monomers in polymers (Hanifpour et al., 2016).

4. Copolymerization Processes

Research into the copolymerization of ethylene and derivatives like 5-hexen-1-ol, similar to 5-methyl-1-hexene, using specific catalysts, helps in understanding how to increase the unit content in copolymers, impacting the field of material science (Hagihara, Murata, & Uozumi, 2001).

5. Catalysis in Chemical Synthesis

Studies on catalysts like cyclopentadienyl−arene titanium complexes have shown their effectiveness in processes like the trimerization of ethene, producing products such as 1-hexene, which is closely related to 5-methyl-1-hexene. This has significant applications in the synthesis of organic compounds (Deckers, Hessen, & Teuben, 2002).

Safety And Hazards

5-Methyl-1-hexene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It may cause drowsiness or dizziness. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-methylhex-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C7H14/c1-4-5-6-7(2)3/h4,7H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

JIUFYGIESXPUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(C)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C7H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ISOHEPTENE
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Related CAS

25302-96-9
Details Compound: 1-Hexene, 5-methyl-, homopolymer
Record name 1-Hexene, 5-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID60188732
Record name 5-Methylhex-1-ene
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Molecular Weight

98.19 g/mol
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Physical Description

Isoheptene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [Aldrich MSDS]
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Product Name

5-Methyl-1-hexene

CAS RN

68975-47-3, 3524-73-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
358
Citations
IA Awan, WS McGivern, W Tsang… - The Journal of Physical …, 2010 - ACS Publications
… to produce the 5-methylhex-1-yl radical of interest and 1,2 elimination of hydrogen iodide to give 5-methylhex-1-ene: (a) (b) (c) The alkene product of HI elimination, 5-methyl-1-hexene, …
Number of citations: 32 pubs.acs.org
A Buono, G Talarico, C de Rosa, A Thierry… - Macromolecules, 2013 - ACS Publications
… First, 100 mL of dry heptane, 1.5 mL Al(Et) 3 and 2.5 mL of 5 methyl-1-hexene were introduced under nitrogen in the reactor thermostated at 50 C. The reaction was started introducing, …
Number of citations: 4 pubs.acs.org
T Kawai, N Maruoka, M Goke, T Ishikawa - Journal of molecular catalysis, 1989 - Elsevier
… metathesis of 5-methyl-1-hexene are shown in Figs. 1 and 2. No appreciable change in … 4methyl-1-hexene behaved in almost the same way as 5-methyl-1-hexene. The selectivity to 4,7-…
Number of citations: 19 www.sciencedirect.com
V Christov, I Ivanov - Sulfur Letters, 2002 - Taylor & Francis
… chloride with 5-methyl-1-hexene-3-yn-5-ol 1 in the presence of triethylamine and following [2,3]-sigmatropic rearrangement of the transient intermediate (5-methyl-1-hexene-3-yn-5-yl) …
Number of citations: 10 www.tandfonline.com
YM Kiselev, OG Bodishevskaya, VP Zubov… - Polymer Science …, 1989 - Elsevier
Copolymers containing hydroperoxide groups have been synthesized by radical copolymerization of 5-hydroperoxy-5-methyl-1-hexene-3-yne (HMH) with styrene. It was found that …
Number of citations: 3 www.sciencedirect.com
SS Choi, YK Kim - Journal of Analytical and Applied Pyrolysis, 2011 - Elsevier
Properties of ethylene–propylene copolymer (EPM) are determined by ethylene/propylene ratio and degree of block and random sequences. EPM was pyrolyzed and the pyrolysis …
Number of citations: 11 www.sciencedirect.com
SM Aschmann, R Atkinson - The Journal of Physical Chemistry A, 2011 - ACS Publications
… that the branched 1-alkenes have lower rate constants than the linear 1-alkenes of the same carbon number, with the effects ranging from essentially no effect for 5-methyl-1-hexene, …
Number of citations: 14 pubs.acs.org
IV Vasilenko, SV Kostjuk, LV Gaponik… - Polymer Science Series …, 2007 - Springer
… At a molar ratio of styrene : 5-methyl-1-hexene of 80 : 20, short polystyrene blocks are contained in the copolymer. This result is in agreement with our data. Thus, our investigations …
Number of citations: 2 link.springer.com
JE Goodrich, RS Porter - Journal of Polymer Science Part B …, 1964 - Wiley Online Library
… Edwards and Chamberlain (3) reported predominantly rearranged product from the AlC1, catalyzed polymerization of 3-methyl-lbutene, Cmethyl-1-pentene, and 5-methyl-1-hexene at -…
Number of citations: 18 onlinelibrary.wiley.com
J LAL, TL HANLON, HYU CHEN - … and Rubber Elasticity: Based on a …, 1982 - The Society
Number of citations: 0

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